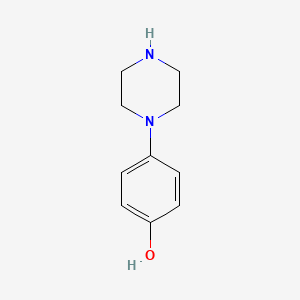

1-(4-Hydroxyphenyl)piperazine

Descripción general

Descripción

1-(4-Hydroxyphenyl)piperazine is an organic compound with the molecular formula C10H14N2O. It is a derivative of piperazine, characterized by the presence of a hydroxyphenyl group attached to the piperazine ring. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with piperazine under reductive amination conditions. Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, crystallization, and purification to obtain the final product .

Análisis De Reacciones Químicas

Acylation Reactions

1-(4-Hydroxyphenyl)piperazine reacts with acylating agents to form acetylated derivatives. For example:

-

Reaction with Acetic Anhydride :

Treatment with acetic anhydride in the presence of alkali (e.g., NaOH) yields 1-acetyl-4-(4-hydroxyphenyl)piperazine (Fig. 1). This reaction proceeds via nucleophilic substitution at the piperazine nitrogen . Conditions :

Alkylation Reactions

The piperazine nitrogen undergoes alkylation with alkyl halides or epoxides:

-

Reaction with 4-Chlorophenol :

In DMF with K₂CO₃, this compound reacts to form 4-(4-isopropylpiperazin-1-yl)phenol , demonstrating selective N-alkylation . Key Reagents :- Alkylating agents: 4-chlorophenol, isopropyl bromide

- Base: K₂CO₃

- Solvent: DMF or THF

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

-

Formation of Quinone Imines :

Electrochemical oxidation in methoxyethanol generates p-quinone imine intermediates , which participate in Michael additions with nucleophiles like 2-mercaptobenzothiazole (Fig. 2) . Conditions :

Reduction Reactions

Nitro-substituted derivatives undergo catalytic hydrogenation:

-

Nitro to Amine Reduction :

Using Pd/C and H₂ in methoxyethanol, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine is synthesized from its nitro precursor (Table 1) . Conditions :

Electrophilic Substitution

The aromatic ring undergoes halogenation and sulfonation:

-

Bromination :

Reaction with bromine in acetic acid produces 3,5-dibromo-1-(4-hydroxyphenyl)piperazine . Reagents :- Br₂ in glacial acetic acid

- Solvent: Chloroform

Complexation Reactions

The piperazine nitrogen acts as a ligand for metal ions:

-

Cobalt(II) Complexes :

Coordination with CoCl₂ forms This compound-1,4-diium tetrachloridocobalt(II) , stabilized by hydrogen bonding . Key Data :

Table 1: Key Reactions and Products

Mechanistic Insights

- Oxidation Pathways : The hydroxyl group’s oxidation to quinone imines involves a two-electron transfer process, confirmed by cyclic voltammetry .

- Acylation Kinetics : Reaction rates depend on the steric bulk of acylating agents, with acetic anhydride showing higher efficiency than benzoyl chloride .

Environmental and Stability Factors

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Antifungal Agents : 1-(4-Hydroxyphenyl)piperazine serves as an intermediate in the synthesis of ketoconazole, an antifungal medication. The compound's structure is crucial for the activity of ketoconazole against fungal infections .

- Neurological Disorders : The compound acts as a GABA receptor agonist, influencing neurotransmission pathways. This property makes it a candidate for developing drugs targeting neurological disorders.

2. Antimicrobial Activity

- Recent studies have demonstrated the antimicrobial properties of this compound derivatives. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

| Compound | Activity | MIC (µg/mL) | Bacterial Strains |

|---|---|---|---|

| This compound derivative | Antimicrobial | 125-500 | Staphylococcus aureus, Escherichia coli |

3. Tyrosinase Inhibition

- The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition has potential applications in treating skin disorders such as hyperpigmentation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at the Medical University of Lublin evaluated several piperazine derivatives, including those based on this compound. The results indicated strong antimicrobial effects against resistant strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Tyrosinase Inhibition

Research focusing on tyrosinase inhibitors demonstrated that certain derivatives of this compound exhibited potent inhibitory effects on the enzyme, suggesting therapeutic applications in dermatology for skin lightening agents .

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 1-Phenylpiperazine

- 1-(4-Methylphenyl)piperazine

- 1-(3-Hydroxyphenyl)piperazine

- 1-(4-Aminophenyl)piperazine

Comparison: 1-(4-Hydroxyphenyl)piperazine is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Actividad Biológica

1-(4-Hydroxyphenyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its interactions with various biological systems, particularly in the context of neurological and pharmacological research. Below, we delve into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

This compound primarily exerts its effects through interactions with neurotransmitter systems. Notably, it acts as an agonist at GABA (γ-aminobutyric acid) receptors , which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to various pharmacological effects, including:

- Sedative effects : By enhancing GABAergic activity, it may promote relaxation and reduce anxiety.

- Anti-depressant properties : Its modulation of neurotransmitter levels can influence mood regulation.

- Cognitive enhancement : Inhibition of acetylcholinesterase (AChE) leads to increased acetylcholine levels, potentially improving cognitive function.

Interaction with Enzymes

This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition is significant for enhancing cholinergic signaling, which is vital for memory and learning processes. The compound's binding affinity to AChE suggests its potential role in treating cognitive disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. Research published in "Folia Microbiologica" highlighted its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

In Vitro Studies

A study focusing on the design and synthesis of derivatives of this compound demonstrated significant inhibitory effects on tyrosinase activity , an enzyme involved in melanin biosynthesis. The best-performing derivatives showed IC50 values ranging from 1.5 to 4.6 μM, outperforming traditional inhibitors like kojic acid (IC50 = 17.8 μM). These findings suggest potential applications in skin depigmentation therapies .

Animal Models

In animal studies, varying dosages of this compound were tested to assess their effects on cognitive function. Low doses enhanced neurotransmission and improved performance on memory tasks, while higher doses exhibited sedative effects. This biphasic response underscores the importance of dosage in therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its ability to form hydrogen bonds through its nitrogen atom sites. This property enhances its solubility and receptor interaction capabilities, making it a suitable candidate for drug formulation .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Phenylpiperazine | Basic piperazine structure with phenyl group | Moderate anxiolytic effects |

| 1-(4-Methylphenyl)piperazine | Methyl substitution enhances lipophilicity | Increased sedative properties |

| This compound | Hydroxyl group enhances reactivity and biological activity | Strong AChE inhibition; potential antimicrobial |

| 1-(3-Hydroxyphenyl)piperazine | Hydroxyl group at different position affects activity | Lower AChE inhibition compared to 1-(4-Hydroxy) |

Propiedades

IUPAC Name |

4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEOAEVZTOQXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205197 | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-48-8 | |

| Record name | 1-(4-Hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(4-Hydroxyphenyl)piperazine in the study of inorganic-organic hybrid compounds?

A1: The research paper titled "this compound-1,4-diium tetrachloridocobalt(II) monohydrate" [] investigates the use of this compound as a cation in the formation of an inorganic-organic hybrid compound. The compound crystallizes with a tetrahedral [CoCl4]2− anion and water molecules. This research highlights the potential of this compound to participate in the construction of supramolecular architectures stabilized by hydrogen bonding interactions.

Q2: How is this compound metabolized in the body?

A2: The study "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step" [] provides insights into the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP). The research indicates that MeOPP is primarily O-demethylated in the body, resulting in the formation of this compound. This metabolic step is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.